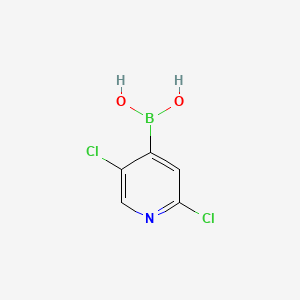

2,5-ジクロロピリジン-4-ボロン酸

説明

科学的研究の応用

Pharmaceutical Development

2,5-Dichloropyridine-4-boronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its boronic acid functionality allows for the formation of carbon-boron bonds, which are essential in constructing complex organic molecules that target specific biological pathways.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of boronic acids exhibit anticancer properties. For instance, the introduction of boronic acid groups has been shown to enhance the efficacy of existing drugs like bortezomib, a proteasome inhibitor used in multiple myeloma treatment . The structural modification using 2,5-Dichloropyridine-4-boronic acid can potentially improve selectivity and pharmacokinetic profiles of anticancer agents.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control and enhancing crop yields. Its ability to selectively target pests while minimizing harm to beneficial organisms makes it an attractive candidate for developing sustainable agricultural solutions.

Application Example

The compound's role in synthesizing herbicides and fungicides has been documented, showing its effectiveness in controlling various agricultural pests without significant environmental impact .

Material Science

2,5-Dichloropyridine-4-boronic acid is integral in developing advanced materials such as polymers and coatings. Its unique chemical properties facilitate the creation of materials with enhanced performance characteristics.

Material Development

For example, research has indicated that incorporating boronic acids into polymer matrices can improve mechanical properties and thermal stability . This application is particularly relevant in industries requiring durable materials with specific functional attributes.

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. It facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic structures.

Cross-Coupling Reactions

A study highlighted the use of 2,5-Dichloropyridine-4-boronic acid under ligand-free conditions to achieve high selectivity in cross-coupling reactions . This method opens new avenues for synthesizing previously unexplored compounds with potential applications in various fields.

Analytical Chemistry

In analytical chemistry, 2,5-Dichloropyridine-4-boronic acid is employed in various techniques for detecting and quantifying other compounds within complex mixtures. Its reactivity with different analytes enhances sensitivity and specificity in analytical methods.

Detection Techniques

The compound's application in sensor technology has been explored, where it acts as a fluorescent probe for detecting specific biomolecules . This capability is crucial for developing sensitive diagnostic tools.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis; enhances efficacy of anticancer drugs | Bortezomib derivatives |

| Agricultural Chemistry | Formulation of agrochemicals for pest control and crop yield enhancement | Herbicides and fungicides |

| Material Science | Development of polymers and coatings with improved properties | Enhanced mechanical properties |

| Organic Synthesis | Reagent in cross-coupling reactions (e.g., Suzuki-Miyaura) | High selectivity under ligand-free conditions |

| Analytical Chemistry | Used in detection techniques; acts as a fluorescent probe | Sensor technology applications |

作用機序

Target of Action

The primary target of 2,5-Dichloropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

2,5-Dichloropyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is solid at room temperature . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the action of 2,5-Dichloropyridine-4-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 2,5-Dichloropyridine-4-boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . It’s recommended to store the compound in a cool, dark place below 15°C . The compound is also known to cause skin and eye irritation, and may cause respiratory irritation .

生化学分析

Biochemical Properties

2,5-Dichloropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. For instance, it is known to participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts . These interactions are crucial for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Cellular Effects

The effects of 2,5-Dichloropyridine-4-boronic acid on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to impact gene expression, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, 2,5-Dichloropyridine-4-boronic acid exerts its effects through binding interactions with biomolecules. It acts as a substrate in enzyme-catalyzed reactions, where it undergoes transmetalation with palladium complexes . This process is essential for the formation of carbon-carbon bonds in organic synthesis. Furthermore, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichloropyridine-4-boronic acid can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of 2,5-Dichloropyridine-4-boronic acid in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher dosages, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the compound’s impact varies significantly with dosage.

Metabolic Pathways

2,5-Dichloropyridine-4-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of complex organic molecules . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 2,5-Dichloropyridine-4-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

2,5-Dichloropyridine-4-boronic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is essential for the compound’s involvement in biochemical reactions and its overall impact on cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyridine-4-boronic acid typically involves the reaction of 2,5-dichloropyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and bases to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of solvents such as toluene or ethanol, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for 2,5-Dichloropyridine-4-boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

2,5-Dichloropyridine-4-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

類似化合物との比較

Similar Compounds

- 2,6-Dichloropyridine-3-boronic acid

- 2-Chloropyridine-3-boronic acid

- 6-Chloro-2-methoxypyridine-3-boronic acid

- 2-Chloro-3-methylpyridine-5-boronic acid

Uniqueness

This makes it a valuable tool for medicinal chemists and researchers working in the field of drug discovery and development .

生物活性

2,5-Dichloropyridine-4-boronic acid (CAS: 847664-64-6) is a boronic acid derivative with significant implications in medicinal chemistry and organic synthesis. Its structure, characterized by a pyridine ring substituted with two chlorine atoms and a boronic acid group, allows it to interact with various biological targets. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : CHBClNO

- Molecular Weight : 191.81 g/mol

- IUPAC Name : (2,5-dichloropyridin-4-yl)boronic acid

- Purity : Typically available at 95% or higher

- Melting Point : Approximately 150°C (decomposition)

The biological activity of 2,5-dichloropyridine-4-boronic acid can be attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property enables it to act as a key building block in the synthesis of various bioactive compounds. The interaction with biological molecules such as proteins can modulate their activity, leading to therapeutic effects.

Biological Activities

-

Anticancer Activity

- Research indicates that boronic acids, including 2,5-dichloropyridine-4-boronic acid, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

- A study demonstrated that derivatives of this compound showed promising cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

-

Antimicrobial Properties

- The compound has shown antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

-

Enzyme Inhibition

- 2,5-Dichloropyridine-4-boronic acid has been identified as an inhibitor of certain enzymes involved in metabolic processes. For instance, it can inhibit serine proteases and other enzymes through its boronic acid moiety, which can form stable complexes with the active site residues.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits serine proteases |

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives including 2,5-dichloropyridine-4-boronic acid and evaluated their anticancer activities against human breast cancer cells (MCF-7). The study found that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The findings suggest that modifications to the boronic acid structure can enhance biological activity and selectivity towards cancer cells.

特性

IUPAC Name |

(2,5-dichloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJJMDOFMZCRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479301 | |

| Record name | 2,5-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847664-64-6 | |

| Record name | 2,5-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dichloropyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。